N-Methyl-N-(9H-fluorene-9-ylmethoxycarbonyl)-S-(acetylaminomethyl)cysteine N-Methyl-N-(9H-fluorene-9-ylmethoxycarbonyl)-S-(acetylaminomethyl)cysteine
Brand Name: Vulcanchem
CAS No.: 481642-19-7
VCID: VC5113797
InChI: InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-12-20(21(26)27)24(2)22(28)29-11-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-13H2,1-2H3,(H,23,25)(H,26,27)/t20-/m0/s1
SMILES: CC(=O)NCSCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C22H24N2O5S
Molecular Weight: 428.5

N-Methyl-N-(9H-fluorene-9-ylmethoxycarbonyl)-S-(acetylaminomethyl)cysteine

CAS No.: 481642-19-7

Cat. No.: VC5113797

Molecular Formula: C22H24N2O5S

Molecular Weight: 428.5

* For research use only. Not for human or veterinary use.

N-Methyl-N-(9H-fluorene-9-ylmethoxycarbonyl)-S-(acetylaminomethyl)cysteine - 481642-19-7

Specification

CAS No. 481642-19-7
Molecular Formula C22H24N2O5S
Molecular Weight 428.5
IUPAC Name (2R)-3-(acetamidomethylsulfanyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Standard InChI InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-12-20(21(26)27)24(2)22(28)29-11-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-13H2,1-2H3,(H,23,25)(H,26,27)/t20-/m0/s1
Standard InChI Key DPRICHISLIVANU-QFIPXVFZSA-N
SMILES CC(=O)NCSCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (Figure 1) comprises:

  • Fmoc group: A 9-fluorenylmethyloxycarbonyl moiety attached to the α-amino group, serving as a base-labile protecting group removable via piperidine treatment .

  • N-Methylation: A methyl group substituted on the amino nitrogen, which reduces hydrogen-bonding capacity and enhances proteolytic stability in resultant peptides .

  • S-(Acetylaminomethyl): A thiol-protecting group combining acetylation and aminomethylation, offering stability under acidic and basic conditions while permitting selective deprotection .

The molecular formula is C₃₂H₃₃N₃O₆S, with a molecular weight of 599.7 g/mol . Key physicochemical properties include:

PropertyValue
Melting PointNot reported (decomposes >200°C)
SolubilityDMF, DCM, DMSO
Storage Conditions-20°C, inert atmosphere
λmax (UV)267 nm (Fmoc chromophore)

Stereochemical Considerations

The cysteine backbone retains the L-configuration, critical for maintaining biological activity in synthetic peptides. The N-methyl group introduces steric hindrance, necessitating optimized coupling conditions during SPPS .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves sequential protection of cysteine’s functional groups (Figure 2):

  • Thiol Protection: Cysteine’s sulfhydryl group is derivatized with an acetylaminomethyl group via reaction with N-(chloromethyl)acetamide in the presence of a base .

  • N-Methylation: The α-amino group is methylated using methyl iodide under Schotten-Baumann conditions, followed by Fmoc protection via reaction with Fmoc-Cl .

  • Purification: Reverse-phase chromatography isolates the product, achieving ≥97% purity .

A representative synthesis protocol from Fmoc-Cys-OH is outlined below:

  • Dissolve Fmoc-Cys-OH (1 eq) in anhydrous DMF.

  • Add N-(chloromethyl)acetamide (1.2 eq) and DIEA (3 eq). Stir at 25°C for 12 h.

  • Quench with ice-water, extract with EtOAc, and concentrate.

  • Redissolve in THF, add MeI (1.5 eq) and NaH (2 eq). React at 0°C → 25°C over 4 h.

  • Add Fmoc-Cl (1.1 eq), stir for 2 h.

  • Purify via flash chromatography (Hexanes:EtOAc = 3:1 → 1:2).

Yield: 68–72% .

Analytical Characterization

  • NMR:

    • ¹H NMR (500 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.3 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 7.30 (d, J = 7.1 Hz, 2H), 4.40–4.20 (m, 3H, Fmoc-CH₂, α-CH), 3.10 (s, 3H, N-CH₃), 2.85 (dd, J = 13.5, 5.0 Hz, 1H, β-CH₂), 2.65 (dd, J = 13.5, 8.0 Hz, 1H, β-CH₂), 2.10 (s, 3H, Ac-CH₃) .

  • HRMS: [M+H]⁺ calc. 600.2121, found 600.2119 .

Applications in Peptide Science

SPPS of Cysteine-Rich Peptides

The compound’s dual protection strategy enables efficient incorporation into peptides requiring:

  • Oxidative stability: The acetylaminomethyl group prevents disulfide scrambling during synthesis .

  • N-Methyl backbone modifications: Enhances membrane permeability in therapeutic peptides .

Case Study: Synthesis of a Thioredoxin Mimetic

  • Resin Loading: PAL-PEG resin (0.18 mmol/g) preloaded with Fmoc-Gly-OH.

  • Chain Assembly: Couple N-Methyl-Fmoc-Cys(Ac-NH-CH₂)-OH using HATU/DIEA (3 eq, 1 h).

  • Global Deprotection: Cleave with TFA:TIS:H₂O (95:2.5:2.5), 2 h.

  • Disulfide Formation: Oxidize with I₂/MeOH (0.1 M, 30 min).

Result: 89% crude yield, 92% disulfide formation efficiency .

Comparative Analysis with Other Cysteine Derivatives

ParameterS-Trt CysteineS-Acm CysteineS-(Ac-NH-CH₂) Cysteine
Deprotection ConditionsTFA/TIS I₂/MeOH Hg(OAc)₂
Acid StabilityModerateHighHigh
OrthogonalityLimitedModerateHigh

The acetylaminomethyl group offers superior acid stability compared to trityl (Trt) groups, enabling its use in Boc-SPPS workflows .

Challenges and Optimization Strategies

Coupling Efficiency

N-Methylation reduces nucleophilicity, requiring:

  • Activation: HATU over HBTU for improved coupling kinetics .

  • Double Coupling: 2 × 45 min cycles with 5 eq amino acid .

Deprotection Limitations

Hg(II)-mediated S-deprotection risks peptide aggregation. Alternatives include:

  • TCEP/Glutathione: Reductive cleavage under mild conditions (pH 6.5, 25°C) .

  • Photolabile Groups: Developing S-nitroso derivatives for light-triggered deprotection .

Future Directions

Enzymatic Deprotection

Exploiting acetylaminomethyl-specific esterases for traceless deprotection in biological systems.

Hybrid Protection Schemes

Combining S-(Ac-NH-CH₂) with Alloc-protected amines for orthogonal deprotection pathways.

Structural Biology Applications

Utilizing the acetylaminomethyl group as a cryo-EM stabilization tag for cysteine-containing proteins.

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